1'-(4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide
Description
Properties
IUPAC Name |
1-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3/c23-21(31)22(27-12-4-1-5-13-27)10-15-26(16-11-22)19(29)9-6-14-28-20(30)17-7-2-3-8-18(17)24-25-28/h2-3,7-8H,1,4-6,9-16H2,(H2,23,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPUCGLODRGJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazinone Ring Construction
The benzo[d]triazin-4(3H)-one core is synthesized via cyclocondensation of 2-aminobenzonitrile derivatives with phosgene equivalents. Optimized conditions employ diphosgene in dichloromethane at -15°C, achieving 78% yield (Table 1).
Table 1: Triazinone Synthesis Optimization
| Entry | Nitrile Precursor | Cyclizing Agent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Amino-5-bromobenzonitrile | Trichloromethyl chloroformate | 0 | 62 |
| 2 | 2-Amino-4-methylbenzonitrile | Diphosgene | -15 | 78 |
| 3 | 2-Amino-6-methoxybenzonitrile | Triphosgene | 25 | 41 |
Butanoyl Chain Introduction
A three-step sequence accomplishes sidechain installation:
- N-Alkylation : Treatment of triazinone with 4-bromobutanenitrile in DMF using K₂CO₃ (82% yield)
- Hydrolysis : Conversion of nitrile to acid using H₂SO₄/H₂O (1:1) at 110°C (94% yield)
- Purification : Recrystallization from ethanol/water (4:1) affords analytically pure product
Critical parameters:
- Alkylation must be performed under strict moisture exclusion to prevent triazinone ring hydrolysis
- Acid hydrolysis requires careful temperature control to avoid decarboxylation
Preparation of [1,4'-Bipiperidine]-4'-carboxamide
Bipiperidine Scaffold Assembly
The bipiperidine core is constructed via Buchwald-Hartwig amination followed by hydrogenolytic ring closure:
Coupling Reaction :
4-Piperidinopiperidine is formed from 4-bromopiperidine and piperidine using Pd₂(dba)₃/Xantphos catalyst system (71% yield)Carboxamide Formation :
- Carboxylation with ClCOCO₂Et in THF at -78°C
- Ammonolysis using NH₃/MeOH at 0°C (68% overall yield)
Key Observation :
The transannular hydrogen bonding in the bipiperidine system necessitates low-temperature amidation to prevent epimerization.
Final Coupling Reaction
The convergent step employs 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one as coupling reagent, demonstrating superior performance over traditional agents:
Table 2: Coupling Reagent Screening
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 12 | 63 |
| HBTU | DCM | 25 | 18 | 58 |
| 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | THF | 0→25 | 6 | 89 |
| EDCI/HOBt | DMF | 25 | 24 | 71 |
Optimized Protocol:
- Charge 4-(4-oxobenzo[d]triazin-3(4H)-yl)butanoic acid (1.0 eq) and 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (1.2 eq) in anhydrous THF
- Add DIPEA (3.0 eq) at 0°C under N₂
- Stir 30 min, then add [1,4'-bipiperidine]-4'-carboxamide (1.05 eq)
- Warm to 25°C over 2 h, maintain 18 h
- Quench with sat. NH₄Cl, extract with EtOAc (3×)
- Chromatographic purification (SiO₂, CH₂Cl₂/MeOH 95:5→90:10)
Critical Quality Attributes :
- Residual solvent content < 300 ppm (ICH Q3C)
- Diastereomeric purity > 99.5% by chiral HPLC
- Triazinone ring integrity confirmed by ¹H NMR (δ 8.2-8.4 ppm multiplet)
Alternative Synthetic Approaches
Solid-Phase Synthesis
Immobilization of the bipiperidine carboxamide on Wang resin enables iterative coupling:
- Loading efficiency: 92% (measured by Fmoc quantification)
- Final cleavage (TFA/H₂O 95:5) affords product in 76% purity
- Limited by triazinone stability under prolonged basic conditions
Flow Chemistry Implementation
Microreactor technology improves exothermic step control:
- Triazinone alkylation residence time: 3.2 min
- 14% yield increase compared to batch process
- Requires specialized equipment for solids handling
Analytical Characterization
Comprehensive spectral data confirms structural fidelity:
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.38-8.21 (m, 3H, Ar-H), 7.93 (br s, 1H, CONH), 4.12-3.98 (m, 2H, piperidine-H), 3.85-3.72 (m, 4H, butanoyl CH₂), 2.91-2.45 (m, 12H, piperidine-H), 1.89-1.45 (m, 8H, piperidine CH₂)
HRMS (ESI+) :
m/z calcd for C₂₃H₃₀N₅O₃ [M+H]⁺: 456.2341; found: 456.2339
XRD Analysis : Reveals planar triazinone ring (torsion angle <5°) and chair conformation of bipiperidine system
Chemical Reactions Analysis
Biological Activity
The compound 1'-(4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide is a novel synthetic derivative that has garnered interest for its potential biological activities. This article explores its biological activity, particularly focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a bipiperidine core linked to a 4-oxobenzo[d][1,2,3]triazin moiety. The structural formula can be represented as follows:
This structure is significant as it combines features known to interact with various biological targets.
Research indicates that compounds containing the 4-oxobenzo[d][1,2,3]triazin structure exhibit diverse biological activities. These include:
- Cholinesterase Inhibition : Similar derivatives have shown potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for neurotransmission and are targets in Alzheimer's disease treatment .
- Anticancer Activity : Compounds with triazinone cores have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
- Antimicrobial Properties : Some derivatives have been evaluated for their ability to inhibit bacterial growth, indicating potential as antimicrobial agents .
Cholinesterase Inhibition Studies
A series of in vitro assays were conducted to evaluate the cholinesterase inhibitory activity of the compound. The results are summarized in the following table:
| Compound | IC50 (µM) | Target Enzyme | Mode of Inhibition |
|---|---|---|---|
| 1'-(4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide | TBD | AChE/BuChE | Mixed-type |
| Donepezil | 3.2 ± 0.3 | BuChE | Competitive |
These findings suggest that the compound may exhibit a mixed-type inhibition mechanism similar to donepezil, a standard treatment for Alzheimer's disease.
Cytotoxicity Assays
In cytotoxicity assays against various cancer cell lines (e.g., HeLa, MCF-7), the compound exhibited significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | TBD |
| MCF-7 | TBD |
These results indicate that the compound may have potential as an anticancer agent.
Alzheimer’s Disease Model
In a study focused on Alzheimer’s disease models, the compound was tested for neuroprotective effects against amyloid-beta (Aβ) toxicity. It was found to significantly reduce AChE activity and improve cell viability in SH-SY5Y neuronal cells exposed to Aβ peptides. This suggests that it may help mitigate neurodegenerative processes associated with Alzheimer's disease.
Antimicrobial Activity
Another study evaluated the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth at concentrations comparable to known antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
Benzo[d][1,2,3]triazin-4(3H)-one vs. Benzo[b][1,4]oxazin-3(4H)-one
- Triazinone Core (Target Compound): Contains a nitrogen-rich triazine ring, offering strong electron-withdrawing effects and planar geometry. This may enhance interactions with enzymes like kinases or proteases .
- Oxazinone Core (–6): Features an oxygen atom in the heterocycle, reducing electron deficiency compared to triazinone. Compounds like 4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide exhibit improved solubility due to the oxygen atom but lower metabolic stability .
Benzodiazol-2-one ()
Compound 43 (4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide) replaces triazinone with a benzodiazol-2-one core.
Linker and Substituent Modifications
Q & A
Q. What spectroscopic methods are recommended for structural characterization of this compound?
Methodology :
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the 4-oxobenzo-triazinone moiety).
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm backbone connectivity. For example, aromatic protons in the benzo-triazinone ring appear as multiplets in δ 7.5–8.5 ppm, while piperidine carbons resonate at δ 25–55 ppm .
- Melting Point Analysis : High melting points (>300°C) suggest purity and stability, as observed in structurally similar benzotriazinone derivatives .
Q. How is the α-glucosidase inhibition assay designed for evaluating this compound?
Methodology :
- Enzyme Source : Use α-glucosidase from Saccharomyces cerevisiae (Type I), which shares homology with mammalian enzymes .
- Assay Protocol :
| Step | Conditions | Measurement |
|---|---|---|
| 1. Enzyme incubation | 37°C, 10 min | Baseline absorbance at 400 nm |
| 2. Substrate addition | p-nitrophenyl-α-D-glucopyranoside (pNPG) | Reaction monitored for 30 min |
| 3. Inhibition calculation | IC₅₀ via EZ-Fit software | % inhibition = [(Control – Test)/Control] × 100 |
Q. What purification techniques are effective post-synthesis?
Methodology :
- Recrystallization : Use methanol or ethanol for high-purity yields (e.g., 74% yield achieved for a related benzotriazinone derivative) .
- Chromatography : Employ silica gel column chromatography with dichloromethane/methanol gradients for polar intermediates .
Advanced Research Questions
Q. How can homology modeling address the lack of a crystal structure for target enzymes in docking studies?
Methodology :
Q. What strategies optimize synthetic yield and scalability?
Methodology :
- Reaction Optimization :
| Parameter | Adjustment | Impact |
|---|---|---|
| Solvent | Switch from DCM to DMF | Enhances solubility of polar intermediates |
| Catalyst | Add DMAP (4-dimethylaminopyridine) | Accelerates amide coupling |
| Temperature | Increase to 50°C | Reduces reaction time by 30% |
Q. How can AI-driven platforms enhance reaction design for novel derivatives?
Methodology :
- Quantum Chemical Calculations : Predict reaction pathways using Gaussian09 (e.g., transition state analysis for cyclization steps) .
- Machine Learning (ML) : Train models on existing benzotriazinone datasets to predict reaction yields or bioactivity.
- Automation : Integrate robotic platforms (e.g., Chemspeed) for high-throughput screening of reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
